molecular formula C28H23F9NOP B13386622 (S)-(CF3)3-t-Bu-PHOX

(S)-(CF3)3-t-Bu-PHOX

Cat. No.: B13386622
M. Wt: 591.4 g/mol
InChI Key: FIQFFQBQQIDYQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(CF3)3-t-Bu-PHOX typically involves the copper(I) iodide catalyzed phosphine/aryl halide coupling procedure. This method, developed by Buchwald et al., provides a modular, robust, and scalable approach to synthesizing phosphinooxazoline ligands . The reaction conditions generally involve the use of copper(I) iodide as a catalyst, along with appropriate aryl halides and phosphine reagents.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(CF3)3-t-Bu-PHOX undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized phosphinooxazoline derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

(S)-(CF3)3-t-Bu-PHOX has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-(CF3)3-t-Bu-PHOX involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating the formation of active catalytic species. These species then participate in various chemical transformations, such as bond formation and cleavage, through well-defined pathways. The molecular targets and pathways involved depend on the specific catalytic process being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(CF3)3-t-Bu-PHOX include other phosphinooxazoline ligands with different substituents on the phenyl and oxazoline rings. Examples include:

  • (S)-Ph-PHOX
  • (S)-Me-PHOX
  • (S)-Et-PHOX

Uniqueness

What sets this compound apart from other similar compounds is its unique trifluoromethyl and tert-butyl substituents. These groups impart distinct electronic and steric properties to the ligand, enhancing its performance in specific catalytic processes. The trifluoromethyl groups, in particular, contribute to the ligand’s ability to stabilize metal centers and facilitate efficient catalysis.

Properties

IUPAC Name

[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F9NOP/c1-25(2,3)23-15-39-24(38-23)21-14-18(28(35,36)37)8-13-22(21)40(19-9-4-16(5-10-19)26(29,30)31)20-11-6-17(7-12-20)27(32,33)34/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFFQBQQIDYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F9NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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